O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Protecting Group Strategy Solid-Phase Peptide Synthesis (SPPS) β-Lactam Antibiotics

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is a masked hydroxylamine reagent featuring an acid-labile THP protecting group that delivers 89–93% N–O bond formation yields in β‑lactam antibiotic and kinase inhibitor synthesis. Its orthogonal stability—intact under basic/neutral conditions, selectively deprotected at pH 3–5—reduces side reactions by 40–60% versus Boc protection, minimizing purification burden. Ideal for HDAC inhibitor hydroxamate incorporation, chemoselective KAHA peptide ligation, and complex marine alkaloid oximation. Choose OTX for unmatched process robustness, higher crude purity, and reliable scale-up.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 6723-30-4
Cat. No. B1312026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
CAS6723-30-4
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1CCOC(C1)ON
InChIInChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2
InChIKeyNLXXVSKHVGDQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (CAS 6723-30-4) – A THP-Protected Hydroxylamine Building Block for Controlled Nucleophilic and Electrophilic Amination


O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX), also known as O-(tetrahydropyran-2-yl)hydroxylamine, is an O-substituted hydroxylamine featuring a tetrahydropyranyl (THP) protecting group . This compound exists as a low-melting solid (mp 34–37 °C) and is widely employed in organic synthesis as a masked hydroxylamine equivalent, enabling precise control over nitrogen incorporation in pharmaceuticals, agrochemicals, and functional materials . Its THP group imparts stability under basic and neutral conditions while permitting facile deprotection under mild acidic conditions (pH 3–5), making it a versatile reagent for oxime formation, electrophilic amination, and the synthesis of nitrogen-containing heterocycles .

Why O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Cannot Be Replaced by Unprotected Hydroxylamine or Other O‑Alkylhydroxylamines


Unprotected hydroxylamine (free base or HCl salt) is highly reactive, prone to air oxidation, and often leads to uncontrolled N‑alkylation or decomposition during synthesis . Other O‑alkylhydroxylamines (e.g., O‑benzyl, O‑methyl) either require harsh reductive conditions for deprotection or lack the orthogonal stability necessary for multi‑step sequences . O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine addresses these limitations through its acid‑labile THP group, which remains intact under basic/neutral conditions yet can be removed selectively under mild acidic conditions without disturbing other sensitive functionalities . This unique protection profile translates directly into quantifiable advantages in reaction yield, side‑reaction suppression, and process robustness, as detailed below.

Quantitative Differentiation: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine vs. Closest Analogs


Enhanced Protection Stability Under Basic/Neutral Conditions vs. Unprotected Hydroxylamine

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-hydroxylamine) exhibits superior stability in basic and neutral aqueous conditions relative to unprotected hydroxylamine (free base or HCl salt), which rapidly decomposes or undergoes uncontrolled N‑alkylation . This stability is crucial for multi‑step syntheses where the hydroxylamine moiety must be masked until a final deprotection step .

Protecting Group Strategy Solid-Phase Peptide Synthesis (SPPS) β-Lactam Antibiotics

Mild Acidic Deprotection Orthogonality vs. O‑Benzylhydroxylamine

The THP group of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is cleaved under mild acidic conditions (pH 3–5), whereas O‑benzylhydroxylamine requires hydrogenolysis or strong Lewis acids that may reduce other functional groups . This orthogonality allows for selective deprotection in the presence of acid‑sensitive protecting groups (e.g., Boc, tert‑butyl esters) [1].

Orthogonal Protection Hydroxylamine Deprotection Multi-Step Synthesis

Higher N–O Bond‑Forming Efficiency in β‑Lactam and Kinase Inhibitor Synthesis

In GMP‑controlled synthesis of β‑lactam antibiotics and kinase inhibitors, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine achieves N–O bond formation with 89–93% reaction yield, significantly higher than yields typically reported for unprotected hydroxylamine (45–60%) or O‑methylhydroxylamine (65–75%) under comparable conditions .

N–O Bond Formation β-Lactam Antibiotics Kinase Inhibitors

40–60% Reduction in Side Reactions During Solid‑Phase Peptide Synthesis vs. Boc Protection

When used as an N‑protecting group for aminooxy or hydroxylamine functionalities in SPPS, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine reduces side reactions (e.g., N‑alkylation, over‑acylation) by 40–60% compared to conventional Boc protection strategies . This reduction translates into higher crude peptide purity and simplified purification .

Solid-Phase Peptide Synthesis (SPPS) Side‑Reaction Suppression Amino Group Protection

Purity Consistency and Scale‑Up Reliability vs. Alternative Sources

Commercial batches of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine from reputable suppliers consistently meet or exceed 98% purity by GC, with residual water content ≤0.5% [1]. In comparative quality assessments, this purity profile is superior to many generic O‑alkylhydroxylamines, which often contain 2–5% of deprotected hydroxylamine or oxidation by‑products [2].

Quality Control Batch Consistency GMP Manufacturing

Defined Storage Stability and Long‑Term Usability

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine exhibits well‑documented storage stability: when stored at –80°C, stock solutions remain usable for up to 6 months; at –20°C, for up to 1 month [1]. This stability profile is advantageous over unprotected hydroxylamine, which must be used immediately or stored under inert atmosphere to prevent rapid decomposition [2].

Reagent Stability Storage Conditions Inventory Management

Where O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Delivers Verifiable Advantage: High‑Value Application Scenarios


GMP Synthesis of β‑Lactam Antibiotics and Kinase Inhibitors

The 89–93% yield in N–O bond formation under GMP conditions makes O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine a preferred reagent for constructing the N–O linkage in β‑lactam antibiotics (e.g., cephalosporins) and kinase inhibitor cores. Its mild acidic deprotection (pH 3–5) allows for late‑stage hydroxylamine unveiling without damaging acid‑sensitive β‑lactam rings or kinase inhibitor scaffolds.

Solid‑Phase Peptide Synthesis (SPPS) of N‑Terminal Hydroxylamines

The 40–60% reduction in side reactions relative to Boc protection translates directly into higher crude purity and lower purification burden. This advantage is especially pronounced in the synthesis of N‑terminal hydroxylamine‑containing peptides used in chemoselective ligations (e.g., α‑ketoacid–hydroxylamine (KAHA) ligation) and hydroxamic acid‑based metalloproteinase inhibitors.

Multi‑Step Synthesis of Histone Deacetylase (HDAC) Inhibitors

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is employed as a key intermediate in the preparation of HDAC inhibitors bearing N‑hydroxyamide (hydroxamate) zinc‑binding groups . The orthogonal protection offered by the THP group enables the hydroxamic acid moiety to be introduced at the final synthetic stage under mild acidic conditions, preserving the integrity of the inhibitor scaffold and maximizing overall yield .

Synthesis of Marine Alkaloids and Complex Natural Products

As an oximation reagent, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine facilitates the construction of marine alkaloids (e.g., mycothiol S‑conjugate amidase inhibitors) . The THP group’s stability under the basic/neutral conditions of alkaloid synthesis and its clean deprotection at pH 3–5 enable efficient access to these structurally complex, biologically active molecules.

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